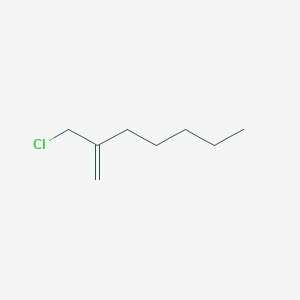
2-(Chloromethyl)hept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)hept-1-ene is an organic compound with the molecular formula C8H15Cl It is a derivative of heptene, featuring a chloromethyl group attached to the first carbon of the heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)hept-1-ene can be synthesized through several methods. One common approach involves the chlorination of hept-1-ene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)hept-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Addition Reactions: The double bond in the heptene chain allows for addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HCl).
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar solvents such as water or alcohols at moderate temperatures.
Addition Reactions: Conducted at room temperature or slightly elevated temperatures, often in the presence of a solvent like dichloromethane (CH2Cl2).
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, amines, or thiols.
Addition Reactions: Formation of dihalides or halohydrins.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
2-(Chloromethyl)hept-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the production of polymers and other advanced materials.
Industrial Chemistry: Employed in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)hept-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The double bond in the heptene chain can participate in electrophilic addition reactions, where the π-electrons are donated to an electrophile, forming a carbocation intermediate that is subsequently attacked by a nucleophile.
Comparison with Similar Compounds
1-Chloromethyl-1-heptene: Similar structure but with the chloromethyl group attached to the first carbon of the heptene chain.
2-Bromomethylhept-1-ene: Bromine atom replaces chlorine in the chloromethyl group.
2-(Chloromethyl)hex-1-ene: Shorter carbon chain with similar functional groups.
Uniqueness: 2-(Chloromethyl)hept-1-ene is unique due to its specific placement of the chloromethyl group and the length of its carbon chain, which influences its reactivity and applications. The presence of both a double bond and a chloromethyl group provides versatility in chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
Properties
CAS No. |
63098-63-5 |
|---|---|
Molecular Formula |
C8H15Cl |
Molecular Weight |
146.66 g/mol |
IUPAC Name |
2-(chloromethyl)hept-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-4-5-6-8(2)7-9/h2-7H2,1H3 |
InChI Key |
LACVIPLTTBOJBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(3-Chlorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14519202.png)
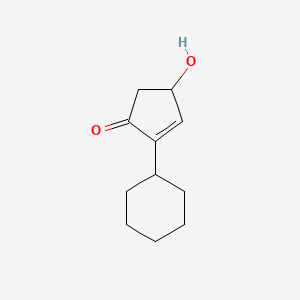
![3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene](/img/structure/B14519211.png)
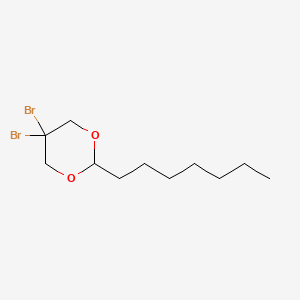
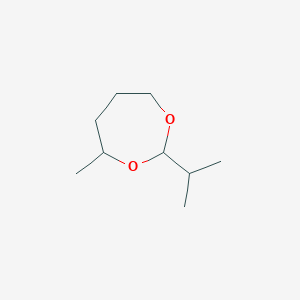
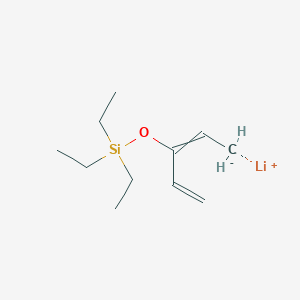
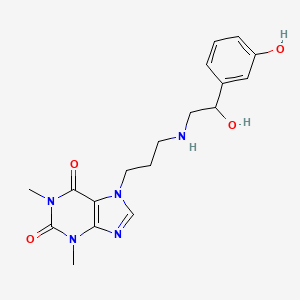
![1-Bromo-4-[2-(4-octylphenyl)prop-1-en-1-yl]benzene](/img/structure/B14519239.png)

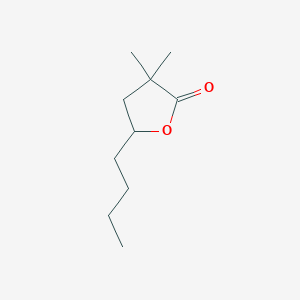

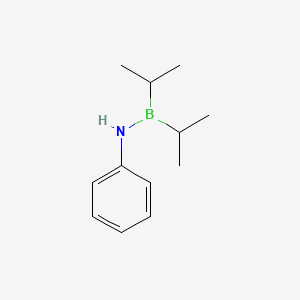
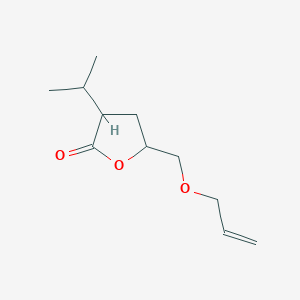
![N'-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea](/img/structure/B14519267.png)
